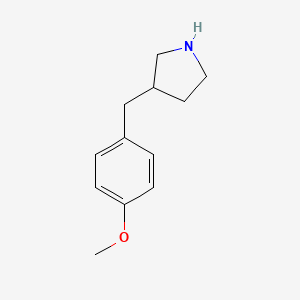

3-(4-Methoxybenzyl)pyrrolidine

描述

Significance of the Pyrrolidine (B122466) Core in Medicinal Chemistry and Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, valued for its unique structural and physicochemical properties that make it a cornerstone in the design of novel drugs. nih.govnih.gov Its non-planar, saturated nature allows for a three-dimensional exploration of chemical space, a critical factor in achieving specific and high-affinity interactions with biological targets. tandfonline.comd-nb.info

Derivatives of the pyrrolidine core have demonstrated an extensive array of pharmacological effects. tandfonline.com Research has documented their potential as:

Anticancer agents nih.govtandfonline.com

Antidiabetic compounds nih.gov

Antibacterial and antifungal agents nih.govtandfonline.com

Antiviral compounds nih.gov

Anti-inflammatory drugs nih.gov

Anticonvulsants nih.gov

Antidepressants nih.gov

Antioxidants nih.gov

Enzyme inhibitors nih.gov

This wide spectrum of activity underscores the versatility of the pyrrolidine scaffold in addressing a multitude of disease states.

The pyrrolidine moiety frequently serves as a key pharmacophore, the essential part of a molecule responsible for its biological activity. tandfonline.com Its ability to form hydrogen bonds and its specific stereochemistry are crucial for binding to receptors and enzymes. tandfonline.com The stereogenicity of the carbon atoms in the pyrrolidine ring allows for the creation of multiple stereoisomers, each potentially having a distinct biological profile. tandfonline.comd-nb.info This structural feature is leveraged by medicinal chemists to fine-tune the selectivity and potency of drug candidates. tandfonline.com

The pyrrolidine ring is a fundamental component of numerous natural products and bioactive compounds, including many alkaloids. nih.govresearchgate.net Its occurrence in nature highlights its evolutionary selection as a stable and effective scaffold for biological function. d-nb.info The study of these natural compounds often provides the initial inspiration for the development of new synthetic drugs. nih.govd-nb.info

Justification for Focused Research on 3-(4-Methoxybenzyl)pyrrolidine

The specific focus on this compound stems from the combination of the proven pyrrolidine core with a methoxybenzyl substituent, which introduces unique properties and potential for targeted therapeutic applications.

The structure of this compound combines the flexible, three-dimensional pyrrolidine ring with a benzyl (B1604629) group substituted with a methoxy (B1213986) group at the para position. This combination is significant for several reasons:

Lipophilicity and Permeability: The methoxybenzyl group can influence the compound's lipophilicity, which is a critical factor for its absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross the blood-brain barrier.

Receptor Interactions: The aromatic ring of the benzyl group can engage in π-π stacking interactions with biological targets, while the methoxy group can act as a hydrogen bond acceptor, providing additional points of interaction and potentially increasing binding affinity and selectivity.

Metabolic Stability: The position of the methoxy group can affect the metabolic stability of the compound.

These structural features suggest that this compound and its derivatives could exhibit specific and potent biological activities.

Research into derivatives of this compound has shown promise in several therapeutic areas, justifying a more focused investigation of the parent compound.

Neurological Disorders: N-benzylpyrrolidine derivatives, including N-(4-methoxybenzyl)pyrrolidine, are being actively evaluated for the treatment of Alzheimer's disease. researchgate.net Furthermore, related structures are being explored for their potential in managing other neurological conditions like pain and mood disorders. netascientific.com

Anticancer Research: The methoxyphenyl group is a feature in some pyrrolidine derivatives synthesized and tested for their antitumor activities, for example, as inhibitors of matrix metalloproteinases (MMPs). tandfonline.com

The following table summarizes some of the research findings on derivatives containing the methoxyphenyl-pyrrolidine scaffold:

| Derivative Class | Therapeutic Area | Research Finding |

| N-benzylpyrrolidine derivatives | Alzheimer's Disease | Being evaluated as potential treatment agents. researchgate.net |

| Pyrrolidine-based thiosemicarbazones | Cancer | Synthesized and evaluated as dihydrofolate reductase (DHFR) inhibitors. nih.gov |

| 3-(4-methoxy)-2-propenoyl]amide]pyrrolidine derivatives | Cancer | Investigated as potential inhibitors of matrix metalloproteinases (MMPs). tandfonline.com |

This body of research provides a strong rationale for the continued and focused study of this compound as a lead compound for the development of novel therapeutic agents.

Structure

3D Structure

属性

IUPAC Name |

3-[(4-methoxyphenyl)methyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-14-12-4-2-10(3-5-12)8-11-6-7-13-9-11/h2-5,11,13H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBFZEOSJYVTTOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80390976 | |

| Record name | 3-(4-METHOXYBENZYL)PYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003561-92-9 | |

| Record name | 3-(4-METHOXYBENZYL)PYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for 3 4 Methoxybenzyl Pyrrolidine and Its Derivatives

Strategies for Pyrrolidine (B122466) Ring Construction

The construction of the pyrrolidine ring can be achieved through several strategic bond-forming reactions. These strategies range from the formation of a single bond in a cyclization reaction to the simultaneous formation of multiple bonds in cycloaddition processes.

Ring-Closing Metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic compounds, including pyrrolidines. acs.orgresearchgate.net This method typically involves the use of ruthenium-based catalysts, such as the first and second-generation Grubbs catalysts, to facilitate the cyclization of acyclic diene or enyne precursors. acs.orgorganic-chemistry.org The reaction is highly valued for its functional group tolerance and its ability to proceed under mild conditions. organic-chemistry.orgtandfonline.com

A general approach to pyrrolidine derivatives via RCM involves the cyclization of diallylamine (B93489) derivatives. tandfonline.com For instance, the cyclization of diallylamine substrates bearing various substituents can be achieved in high yields using a first-generation Grubbs catalyst in dichloromethane (B109758) at room temperature. tandfonline.com

In a more advanced application, ring-closing enyne metathesis (RCEM) offers an atom-economical pathway to pyrrolidine derivatives containing a conjugated diene moiety, which can be further functionalized. acs.orgorganic-chemistry.org The reaction of enyne substrates containing a nitrogen atom can be efficiently catalyzed by both first and second-generation Grubbs catalysts, affording the corresponding pyrrolidine derivatives in excellent yields. acs.orgorganic-chemistry.org Notably, these reactions can proceed smoothly even with substrates containing a basic or nucleophilic nitrogen atom, without the need for ethylene (B1197577) gas. acs.orgacs.org

Table 1: Examples of Pyrrolidine Synthesis via Ring-Closing Metathesis

| Catalyst | Substrate Type | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Grubbs I | Diallylamine derivatives | Pyrrolidine derivatives | 70-95 | tandfonline.com |

| Grubbs I | Enyne with basic N atom | Pyrrolidine derivative | Good | acs.orgorganic-chemistry.org |

| Grubbs II | Enyne with basic N atom | Pyrrolidine derivative | Very good | acs.orgorganic-chemistry.org |

Reductive amination followed by cyclization is a classical and effective strategy for the synthesis of pyrrolidines. mdpi.com This approach typically involves the condensation of a 1,4-dicarbonyl compound with a primary amine, such as benzylamine, followed by in situ reduction of the resulting imine or enamine to form the pyrrolidine ring. mdpi.com

A key advantage of this methodology is the ability to construct the pyrrolidine core in a single operational step from acyclic precursors. For example, the reaction of a 1,4-dicarbonyl compound with an amine in the presence of a reducing agent can directly yield the corresponding N-substituted pyrrolidine. mdpi.com

Furthermore, cascade reactions involving an initial reductive amination step have been developed for the synthesis of more complex pyrrolidine-containing polycyclic structures. mdpi.com For instance, an acyclic precursor containing an aldehyde and a primary amine can undergo an intramolecular cyclization and subsequent reduction to form a bicyclic pyrrolidine system. mdpi.com Protecting-group-free syntheses of hydroxypyrrolidines have also been reported, utilizing a modified Vasella/reductive amination protocol in aqueous media. researchgate.net

The 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles is a highly efficient and stereoselective method for the construction of the pyrrolidine ring. tandfonline.comrsc.org This reaction allows for the creation of multiple stereocenters in a single step, making it a powerful tool in asymmetric synthesis. rsc.org Azomethine ylides, which are 1,3-dipoles, can be generated in situ from the condensation of α-amino acids with aldehydes or from the thermal or metal-catalyzed ring-opening of aziridines. tandfonline.com

The reaction of an azomethine ylide with an alkene dipolarophile leads directly to the formation of a substituted pyrrolidine. tandfonline.comrsc.org The regioselectivity and stereoselectivity of the cycloaddition can often be controlled by the nature of the reactants, the catalyst, and the reaction conditions. tandfonline.com For example, the use of chiral metal catalysts can induce high levels of enantioselectivity in the cycloaddition, providing access to enantioenriched pyrrolidine derivatives. rsc.org

This methodology has been successfully applied to the synthesis of complex polycyclic systems containing the pyrrolidine motif, such as spirooxindole-pyrrolidines. bohrium.com Three-component reactions involving an isatin, an α-amino acid, and a dipolarophile can provide rapid access to these structurally diverse molecules. bohrium.com

Table 2: Key Features of 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | [3+2] Cycloaddition | tandfonline.comacs.org |

| Key Intermediates | Azomethine ylides | rsc.orgrsc.org |

| Stereocontrol | High potential for diastereoselectivity and enantioselectivity | rsc.org |

| Applications | Synthesis of polysubstituted and spirocyclic pyrrolidines | tandfonline.combohrium.com |

Palladium-catalyzed reactions have become indispensable in modern organic synthesis, and they offer several elegant pathways to the pyrrolidine ring. organic-chemistry.org One notable strategy is the intramolecular amination of unactivated C-H bonds. organic-chemistry.org For example, the palladium-catalyzed intramolecular amination of δ-C(sp³)–H bonds in picolinamide-protected amines provides a direct route to pyrrolidines under mild conditions. organic-chemistry.org

Another powerful palladium-catalyzed method is the carboamination of γ-(N-arylamino)alkenes with vinyl or aryl bromides. nih.gov This reaction involves the cyclization of the aminoalkene onto the palladium center, followed by reductive elimination to form a new carbon-carbon bond, resulting in the formation of 2-allyl or 2-benzyl substituted pyrrolidines with high diastereoselectivity. nih.gov Tandem N-arylation/carboamination sequences have also been developed, allowing for the modular assembly of N-aryl-2-allyl pyrrolidines from a primary γ-amino alkene, an aryl bromide, and a vinyl bromide. nih.gov

Furthermore, palladium-catalyzed cyclizations of oxime esters with 1,1-disubstituted alkenes have been reported as a general entry to α,α-disubstituted dihydropyrroles, which are precursors to pyrrolidines. rsc.orgrsc.org This method is operationally simple and has a broad scope with respect to both the oxime ester and the alkene. rsc.org

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has provided a wealth of new methods for the enantioselective synthesis of pyrrolidines. acs.orgbenthamdirect.com These approaches often rely on the formation of enamine or iminium ion intermediates from the reaction of a substrate with a chiral secondary amine catalyst, such as a proline derivative. beilstein-journals.org

A prominent example is the organocatalytic asymmetric cascade reaction between an N-tosyl aminomethyl enone and a trans-α-cyano-α,β-unsaturated ketone. rsc.org This reaction, catalyzed by a cinchonidine-derived bifunctional amino-squaramide, furnishes highly substituted pyrrolidines with a stereogenic quaternary center at the 3-position in high enantio- and diastereoselectivities. rsc.org

One-pot organocatalytic syntheses have also been developed, combining several different organocatalytic reactions to construct complex pyrrolidine-containing core structures from simple starting materials like glycine (B1666218) esters. acs.org The operational simplicity, ready availability of catalysts, and low toxicity associated with organocatalysis make it a highly attractive method for the synthesis of chiral pyrrolidines. acs.orgbenthamdirect.com

Phosphine-catalyzed reactions have emerged as a versatile tool for the construction of various heterocyclic systems. nih.gov In the context of pyrrolidine synthesis, phosphine-catalyzed cycloisomerization of enantioenriched β-amino ynones provides an efficient route to densely substituted chiral pyrrolidones. nih.govacs.org These pyrrolidones can be readily converted to the corresponding pyrrolidines.

The reaction is thought to proceed via a 1,4-addition of the phosphine (B1218219) to the ynone, generating an allenol intermediate. acs.org Subsequent nucleophilic addition of the nitrogen atom to the phosphonium-activated alkene, followed by elimination of the phosphine, affords the cyclized product. acs.org This methodology allows for the synthesis of pyrrolidones with exocyclic alkenes, which serve as versatile handles for further chemical transformations. nih.govacs.org The reaction can be performed in a streamlined fashion, and the use of chiral phosphine catalysts can induce enantioselectivity. nih.gov

Functionalization and Derivatization of the Pyrrolidine Nitrogen and Ring System

The ability to selectively modify the pyrrolidine ring and its nitrogen atom is crucial for creating diverse molecular architectures and fine-tuning pharmacological properties. Advanced methodologies now allow for precise alterations, paving the way for the development of novel therapeutic agents.

Chemoselective Late-Stage Derivatization

Late-stage functionalization (LSF) has emerged as a powerful tool in drug discovery, enabling the direct modification of complex molecules at a late stage of the synthesis. This approach avoids the need for de novo synthesis of each new analogue, thereby accelerating the drug development process. In the context of pyrrolidine derivatives, LSF allows for the introduction of various functional groups with high chemo- and regioselectivity.

Recent advancements have demonstrated the utility of electrochemical methods for the late-stage benzylic C(sp³)–H functionalization of drug molecules. acs.org This technique often involves the anodic oxidation of the substrate to generate a benzylic cation, which is then trapped by a nucleophile. acs.org The relatively low bond dissociation energy of benzylic C-H bonds facilitates site-selectivity. acs.org Another notable strategy involves the use of hypervalent iodine reagents, such as PhI(OAc)₂, to mediate oxidative transformations under mild conditions, offering an alternative to transition metal catalysts. mdpi.com These methods are particularly valuable for introducing substituents that can modulate the biological activity of the parent molecule.

Introduction of Diverse Substituents

The introduction of a wide range of substituents onto the pyrrolidine scaffold is essential for exploring structure-activity relationships. Various synthetic strategies have been developed to achieve this, targeting different positions of the pyrrolidine ring and the nitrogen atom.

One common approach involves the 1,3-dipolar cycloaddition reaction between an azomethine ylide and a dipolarophile. This method has been successfully employed to synthesize highly functionalized spiro-indolone-pyrrolidine derivatives. researchgate.net Another versatile method is the palladium-catalyzed carboamination, which allows for the stereoselective synthesis of disubstituted pyrrolidines. umich.edu The choice of catalyst and directing group can significantly influence the regioselectivity and stereoselectivity of the reaction. For instance, an improved 4-dimethylamine-8-aminoquinoline (DMAQ) directing group has been shown to accelerate the reaction rate and improve yields and cis-selectivity in the C(sp³)–H arylation of pyrrolidines. acs.org

The functionalization of the pyrrolidine nitrogen is also a key strategy. N-acylation is a common transformation, and various benzoyl derivatives can be introduced. rsc.org Furthermore, the bromine atom in derivatives like 1-(3-bromo-4-methoxybenzyl)pyrrolidine (B7829465) can be displaced by various nucleophiles to introduce further diversity.

| Reaction Type | Reagents/Catalyst | Substituent Introduced | Reference |

| 1,3-Dipolar Cycloaddition | Azomethine ylide, α,β-unsaturated carbonyl compounds | Aryl, Benzoyl | researchgate.net |

| Palladium-Catalyzed Carboamination | Pd-catalyst | Aryl | umich.edu |

| C(sp³)–H Arylation | Pd-catalyst, DMAQ directing group | Aryl | acs.org |

| N-Acylation | Benzoyl chloride | Benzoyl | rsc.org |

| Nucleophilic Substitution | Nucleophiles (e.g., amines, thiols) | Amines, Thiols |

Stereoselective Synthesis and Control of Stereochemistry

The control of stereochemistry is paramount in the synthesis of biologically active molecules, as different stereoisomers can exhibit vastly different pharmacological profiles. Several stereoselective methods have been developed for the synthesis of substituted pyrrolidines.

One of the most powerful techniques is the 1,3-dipolar cycloaddition reaction, which can generate multiple stereocenters in a single step with high regio- and stereoselectivity. nih.gov The stereochemical outcome is often dictated by the geometry of the azomethine ylide and the dipolarophile. Asymmetric synthesis starting from chiral precursors, such as proline and its derivatives, is another widely used strategy. mdpi.com For instance, (S)-prolinol, obtained from the reduction of proline, serves as a versatile starting material for the synthesis of various chiral pyrrolidine-containing drugs. mdpi.com

Palladium-catalyzed reactions have also been instrumental in achieving stereocontrol. For example, the stereoselective synthesis of N-protected pyrrolidines can be achieved through Pd-catalyzed carboamination. umich.edu The development of new directing groups and chiral ligands continues to enhance the stereoselectivity of these transformations. acs.org

| Method | Key Features | Example Application | Reference |

| 1,3-Dipolar Cycloaddition | High regio- and stereoselectivity, formation of multiple stereocenters. | Synthesis of highly functionalized spiropyrrolidines. | nih.gov |

| Asymmetric Synthesis from Chiral Precursors | Utilizes readily available chiral starting materials like proline. | Synthesis of chiral pyrrolidine-containing drugs. | mdpi.com |

| Palladium-Catalyzed Carboamination | Stereoselective formation of C-C and C-N bonds. | Synthesis of disubstituted N-protected pyrrolidines. | umich.edu |

Benzoylation Techniques

Benzoylation, the introduction of a benzoyl group, is a common modification in the synthesis of pyrrolidine derivatives, often influencing their biological activity. This transformation is typically achieved through acylation of the pyrrolidine nitrogen.

Standard benzoylation procedures involve the reaction of the pyrrolidine with benzoyl chloride or a related acylating agent, often in the presence of a base to neutralize the hydrogen chloride byproduct. rsc.org The choice of solvent and base can be critical for optimizing the reaction conditions and yield. For instance, the synthesis of 1-(3-ethoxy-4-methoxybenzoyl)pyrrolidine (B4386493) involves the benzoylation of the pyrrolidine ring. evitachem.com In some cases, multi-step sequences are employed, where the benzoyl group is introduced after the formation of the pyrrolidine ring. evitachem.com The development of chemoselective acylation methods is important, especially when other reactive functional groups are present in the molecule. rsc.org

Green Chemistry Approaches in 3-(4-Methoxybenzyl)pyrrolidine Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. This involves the use of safer solvents, renewable starting materials, and catalytic methods to improve atom economy and reduce waste.

Development of Environmentally Benign Synthetic Routes

Efforts to develop greener synthetic routes for pyrrolidine derivatives have focused on several key areas. One promising approach is the use of water as a solvent. A one-pot, three-component cascade reaction for the synthesis of highly functionalized pyrrolidines has been developed using tetra-n-butylammonium bromide (TBAB) as a recyclable catalyst in water. rasayanjournal.co.in This method offers good to moderate yields and avoids the use of volatile organic solvents. rasayanjournal.co.in

Another green strategy is the use of supramolecular catalysts, such as β-cyclodextrin, in aqueous media. rsc.org β-cyclodextrin has been successfully employed as a green and eco-benign catalyst for the one-pot, three-component synthesis of substituted pyrrolidine-2-one derivatives at room temperature. rsc.org Furthermore, solvent-free conditions are being explored. For example, an asymmetric aldol (B89426) reaction catalyzed by a trans-4-Hydroxy-(S)-prolinamide has been performed under solvent-free conditions, adhering to green chemistry principles. mdpi.com The electrochemical late-stage functionalization methods mentioned earlier also align with green chemistry, as they often use electricity as a "reagent," reducing the need for chemical oxidants and reductants. acs.org

| Green Chemistry Approach | Catalyst/Solvent | Key Advantages | Reference |

| One-Pot, Three-Component Reaction | Tetra-n-butylammonium bromide (TBAB) / Water | Recyclable catalyst, use of water as a green solvent. | rasayanjournal.co.in |

| Supramolecular Catalysis | β-Cyclodextrin / Water-ethanol | Eco-benign catalyst, mild reaction conditions. | rsc.org |

| Solvent-Free Reaction | trans-4-Hydroxy-(S)-prolinamide | Avoids the use of organic solvents. | mdpi.com |

| Electrochemical Synthesis | Electricity | Reduces the need for chemical reagents. | acs.org |

Analytical Characterization Methods in Synthetic Chemistry

The characterization of this compound and its derivatives relies on a combination of spectroscopic and crystallographic methods. Each technique offers unique insights into the molecular structure, and together they provide a comprehensive validation of the synthetic outcome.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are routinely used to characterize this compound derivatives, providing detailed information about the chemical environment of each proton and carbon atom.

In ¹H NMR spectra of these compounds, characteristic signals can be observed. The protons of the 4-methoxybenzyl group typically appear as a singlet for the methoxy (B1213986) (-OCH₃) protons around 3.7-3.8 ppm and as two doublets in the aromatic region (approximately 6.8-7.3 ppm) corresponding to the AA'BB' system of the para-substituted benzene (B151609) ring. The protons on the pyrrolidine ring present more complex multiplet patterns in the aliphatic region (typically 1.5-4.0 ppm), with their specific chemical shifts and coupling constants being highly dependent on the substitution pattern and stereochemistry of the ring.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound Derivatives Data is presented for related structures as specific data for the parent compound is not available in the provided search results.

| Compound | Technique | Solvent | Observed Chemical Shifts (δ, ppm) | Reference |

|---|---|---|---|---|

| 1-(4-Methoxybenzyl)pyrrolidine | ¹H NMR | - | δ = 7.18-7.20 (d, 2H), 6.84-6.86 (m, 2H), 3.72 (s, 3H), 3.47 (s, 2H), 2.36-2.38 (m, 4H), 1.67-1.69 (m, 4H) | evitachem.com |

| 1-(4-Methoxybenzyl)pyrrolidine | ¹³C NMR | - | δ = 158.07, 131.36, 129.54, 113.42, 54.90, 53.34, 23.06 | evitachem.com |

| (2R,3R,4R,5R)-2-(hydroxymethyl)-5-(4-methoxyphenyl)-pyrrolidine-3,4-diol | ¹H NMR | CD₃OD | δ = 7.27 (2H, d, J=8.5 Hz), 6.89 (2H, d, J=8.5 Hz), 4.00 (1H, t, J=4.6 Hz), 3.92 (1H, dd, J=4.6, 6.5 Hz), 3.84 (1H, dd, J=4.0, 11.5 Hz), 3.80 (1H, d, J=4.6, 11.5 Hz), 3.77 (3H, s), 3.65 (1H, d, J=6.5 Hz), 3.06 (1H, td, J=4.0, 4.6 Hz), 2.16 (3H, s) | jst.go.jp |

| (2R,3R,4R,5R)-2-(hydroxymethyl)-5-(4-methoxyphenyl)-pyrrolidine-3,4-diol | ¹³C NMR | CD₃OD | δ = 160.7, 133.5, 130.6, 114.8, 85.6, 79.9, 75.3, 71.0, 60.8, 55.7, 35.0 | jst.go.jp |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is critical for determining the molecular weight of this compound and its derivatives and for confirming their elemental composition through high-resolution mass spectrometry (HRMS).

In HRMS, the exact mass of the molecular ion ([M+H]⁺, [M+Na]⁺, etc.) is measured with high precision. This experimental value is then compared to the calculated mass based on the molecular formula, with a close match providing strong evidence for the proposed structure. For instance, various derivatives of this compound have been characterized using electrospray ionization (ESI), a soft ionization technique that typically produces protonated molecular ions, which helps in unambiguous molecular weight determination. rsc.orgrsc.org The fragmentation patterns observed in MS/MS experiments can further provide structural information by revealing the connectivity of different parts of the molecule.

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for Derivatives

| Compound | Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|

| (2R,3R,4R,5R)-2-(hydroxymethyl)-5-(4-methoxyphenyl)-pyrrolidine-3,4-diol | [M+H]⁺ | 254.1392 | 254.1401 | jst.go.jp |

| C₁₈H₁₉BrN₂NaO₂⁺ (A urea (B33335) derivative) | [M+H]⁺ | 397.0522 | 397.0506 | rsc.org |

| C₁₇H₁₇BrClN₂O⁺ (A urea derivative) | [M+H]⁺ | 379.0207 | 379.0209 | rsc.org |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its vibrational modes.

For this compound and its derivatives, the IR spectrum shows several characteristic absorption bands. A strong absorption band around 1250 cm⁻¹ is indicative of the C-O stretching of the aryl ether in the methoxy group. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring are observed in the 1600-1450 cm⁻¹ region. The N-H stretching vibration of the secondary amine in the parent compound would be expected in the 3300-3500 cm⁻¹ range, often as a broad peak. The aliphatic C-H stretching of the pyrrolidine ring is found just below 3000 cm⁻¹. When the pyrrolidine nitrogen is part of an amide, as in many derivatives, a strong C=O stretching band appears around 1650 cm⁻¹. frontiersin.org

Table 3: Characteristic IR Absorption Bands for Derivatives

| Compound | Functional Group | Vibrational Mode | Absorption Frequency (cm⁻¹) | Reference |

|---|---|---|---|---|

| N-(2-methoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine | Methoxy Group | C-O stretch | ~1250 | |

| N-(2-methoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine | Amide (if applicable) | C=O stretch | ~1650 | |

| 8-Amino-9-cyano-N-(4-methoxybenzyl)-1′,4′-dimethyl-6-oxo-6H-spiro[pyrido[1,2-a]indole-10,2′-pyrrolidine]-3′-carboxamide | Nitrile, Carbonyls | C≡N, C=O stretches | 2132, 1716, 1697, 1663 | frontiersin.org |

X-ray single crystal analysis provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry. While obtaining a single crystal suitable for X-ray diffraction can be challenging, the resulting data is unparalleled in its detail.

For derivatives of this compound, X-ray crystallography has been used to confirm their molecular structure and conformation. For example, the crystal structure of ethyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate revealed that the five-membered pyrrolidine ring adopts a twisted conformation. nih.gov In another study, the structure of 4-(1-methylamino)ethylidene-1,5-diphenylpyrrolidine-2,3-dione was proven via single-crystal X-ray diffraction, confirming the stereochemistry around the double bond as Z. beilstein-journals.org These analyses are crucial for understanding how the molecules pack in the solid state and for correlating their structure with their physical and biological properties. X-ray data for a highly complex macrocyclic derivative containing the (S)-3-(4-methoxyphenyl)pyrrolidine moiety complexed with a protein has also been reported, highlighting the specific interactions of this fragment in a biological context. pdbj.org

Table 4: Crystallographic Data for a this compound Derivative Data presented for a related structure as specific data for the parent compound is not available in the provided search results.

| Parameter | Value | Reference |

|---|---|---|

| Compound | Ethyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate | nih.gov |

| Molecular Formula | C₁₈H₂₃NO₇ | nih.gov |

| Conformation | The five-membered ring has a twisted conformation. | nih.gov |

| Key Torsion Angle | Cm—Ca—Ca—Cp is −40.76 (18)° | nih.gov |

Iii. Computational Chemistry and Mechanistic Investigations of 3 4 Methoxybenzyl Pyrrolidine

Quantum Chemical Studies of Reaction Mechanisms

Quantum chemical methods, particularly Density Functional Theory (DFT), have become indispensable for exploring the complex mechanisms of reactions involving pyrrolidine (B122466) scaffolds. diva-portal.org These studies allow for the detailed mapping of potential energy surfaces, helping to rationalize and predict chemical reactivity and selectivity.

The feasibility of a chemical reaction is largely determined by its activation energy, the energy barrier that must be overcome for reactants to transform into products via a transition state. Computational studies on various reactions involving the pyrrolidine ring have successfully calculated these barriers, providing a quantitative understanding of reaction kinetics.

For instance, in the synthesis of complex pyrrolidines through [3+2] dipolar cycloaddition reactions, DFT calculations have been used to identify the most favorable transition structures. acs.org The energy barriers for different regio- and diastereoselective pathways can be calculated to predict the major product, with findings often aligning closely with experimental observations. acs.org Similarly, DFT studies on the ring contraction of pyrrolidines to form cyclobutanes have elucidated the reaction mechanism, identifying the rate-determining step as the release of N₂ from a 1,1-diazene intermediate to form a 1,4-biradical. acs.org The calculated activation energy for this step was 17.7 kcal/mol. acs.org The subsequent collapse of this biradical to the cyclobutane (B1203170) product was found to be barrierless, explaining the stereoretentive nature of the reaction. acs.org

| Reaction Type | System Studied | Rate-Determining Step | Calculated Activation Energy (kcal/mol) | Computational Method |

| Ring Contraction | Pyrrolidine to Cyclobutane | N₂ release from 1,1-diazene intermediate | 17.7 | (U)M06-2X-D3/6-311G(d,p) |

| Biradical Cleavage | 1,4-biradical intermediate | β-fragmentation to alkene byproduct | 5.5 | (U)M06-2X-D3/6-311G(d,p) |

| Aldol (B89426) Reaction | Proline-catalyzed (Acetone + Acetaldehyde) | Proline addition to ketone | 40.1 | B3LYP/6-311+G(2df,p) |

This table presents calculated activation energies for key steps in different reactions involving pyrrolidine and related catalytic systems, as determined by DFT studies. acs.orgacs.org

The surrounding solvent can significantly influence reaction mechanisms and energy profiles. Computational models often incorporate solvent effects to provide a more accurate depiction of reactions in solution. Studies on the synthesis of pyrrolidine-2,3-dione (B1313883) derivatives from 3-pyrroline-2-one (B142641) and an aliphatic amine have compared the potential energy surface in both the gas phase and an ethanol (B145695) solvent model. nih.gov These calculations revealed that the main product is formed favorably via the pathway with the lowest Gibbs free energy barrier (ΔG#) in both environments, underscoring the importance of kinetic control over thermodynamic selectivity. nih.govresearchgate.net The choice of solvent can also impact reaction rates and yields in the synthesis of pyrrolidine derivatives, with solvents like ethanol sometimes providing superior results over others such as water, methanol, or acetonitrile. researchgate.net

Density Functional Theory (DFT) Calculations

DFT has emerged as the predominant computational tool for investigating the electronic structure and reactivity of organic molecules, including those with a pyrrolidine core. diva-portal.org

Pyrrolidines are frequently used as organocatalysts, where they react with carbonyl compounds to form key reactive intermediates known as iminium ions. The stability of these iminium ions is crucial to the catalytic cycle. DFT calculations, particularly using the M06-2X functional, have been employed to systematically study the relative stability of a wide range of pyrrolidine-derived iminium ions. nih.govnih.gov

These studies often analyze exchange equilibria, where a pyrrolidine moiety is transferred between two different carbonyl compounds. The calculated reaction energies for these exchanges provide a quantitative ranking of iminium ion stability. nih.govnih.gov For example, research has shown that conjugation with additional double bonds leads to a relative stabilization of the iminium ion. nih.gov

| Reactants | Products | Reaction Energy (ΔE, kcal/mol) |

| Exchange 1 | Acrolein + Propenal Iminium Ion | Formaldehyde Iminium Ion + Propenal |

| Exchange 2 | Formaldehyde + Dienal Iminium Ion | Formaldehyde Iminium Ion + Dienal |

| Exchange 3 | Acrolein + Dienal Iminium Ion | Acrolein Iminium Ion + Dienal |

This table displays the calculated reaction energies for the exchange of a pyrrolidine catalyst between different unsaturated carbonyl compounds, determined at the M06-2X/6-311+G(d,p) level of theory. A negative value indicates the products are more stable. nih.gov

These relative energy values can predict which iminium species will predominate in a reaction mixture containing multiple carbonyl groups, which is vital for understanding selectivity in reactions like catalytic Michael additions. nih.gov

DFT calculations provide a step-by-step elucidation of complex reaction mechanisms that are often difficult to probe experimentally. For the synthesis of pyrrolidines via iridium-catalyzed [3+2] cycloadditions, DFT has been used to map the entire catalytic cycle. acs.org This includes identifying the key azomethine ylide intermediate and analyzing the transition states of its subsequent cycloaddition with an alkene. acs.org The analysis can be further deepened using models like the activation strain model (ASM) to dissect the interaction and distortion energies within the transition state, revealing the origins of observed regio- and diastereoselectivity. acs.org

In another example, theoretical studies on the conversion of trans-3,4-dihydroxypyrrolidine-2,5-dione to a maleimide (B117702) derivative via tosylation showed that the reaction is driven by thermodynamics. scirp.orgscirp.org DFT calculations demonstrated that the monotosylated pyrrolidine-2,5-dione intermediate is thermodynamically unstable and spontaneously eliminates a molecule of p-toluenesulfonic acid (TsOH) to form the more stable maleimide scaffold. scirp.orgscirp.org Such computational insights are crucial for understanding unexpected reaction outcomes and for the rational design of new synthetic pathways.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are instrumental in visualizing and understanding the dynamic behavior of 3-(4-methoxybenzyl)pyrrolidine and its derivatives when interacting with biological targets. These techniques allow researchers to predict binding affinities, elucidate interaction mechanisms, and observe the conformational changes that are critical for biological function. researchgate.net

In the absence of a known 3D structure of a biological target, ligand-based pharmacophore modeling becomes a crucial tool for drug design. unina.it This approach identifies the essential chemical features of a set of active ligands and their spatial arrangement necessary for biological activity. unina.it For pyrrolidine-based compounds, a pharmacophore model helps in understanding the key interactions, such as hydrogen bonding, hydrophobic interactions, and aromatic stacking, that contribute to their efficacy. unina.itnih.gov The development of a pharmacophore model involves selecting a set of active ligands, performing conformational analysis, assigning pharmacophoric features, and superimposing the ligand conformations to create a common 3D model. unina.it This model then serves as a template for virtual screening of compound libraries to identify new potential inhibitors. nih.gov

For instance, in the design of inhibitors for enzymes like poly(ADP-ribose) polymerase (PARP), a pharmacophore model for pyrrolidine-containing compounds would highlight the importance of the benzimidazole (B57391) carboxamide scaffold for forming key hydrogen bond interactions and the role of the side chain in occupying hydrophobic pockets within the active site. mdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com This method is widely used to understand the binding modes of pyrrolidine derivatives and to screen for new potential inhibitors. researchgate.netnih.gov

In studies involving acetylcholinesterase (AChE) inhibitors, derivatives of 3-(4-methoxybenzyl)pyrrolidin-2-one have been docked into the active site of the enzyme (PDB ID: 4EY7). researchgate.net These studies revealed that the compounds exhibit good binding affinity, with some derivatives showing higher docking scores than the known drug donepezil. researchgate.net For example, 3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one and 1-(3,4-dimethoxybenzyl)-3-(4-(methyl(thiazol-2-ylmethyl)amino)piperidin-1-yl)pyrrolidin-2-one demonstrated significantly high docking scores, suggesting strong interactions with the enzyme's active site. researchgate.net

Similarly, molecular docking of pyrrolidine-based inhibitors with dihydrofolate reductase (DHFR) and PARP has provided insights into their binding interactions. mdpi.comrsc.org For PARP-1, docking studies of 2-(1-(3-(4-chlorophenyl)-3-oxopropyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide (5cj) showed that the benzimidazole carboxamide scaffold forms crucial hydrogen bonds with Gly-863 and Ser-904, while the benzimidazole ring engages in π-π stacking with Tyr-907. mdpi.com The side chain of this compound was observed to insert into a hydrophobic pocket, leading to a distinct binding mode. mdpi.com

Table 1: Molecular Docking Scores of Pyrrolidine Derivatives

| Compound Name | Target Protein | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| 3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one | Acetylcholinesterase (AChE) | -18.59 | researchgate.net |

| 1-(3,4-dimethoxybenzyl)-3-(4-(methyl(thiazol-2-ylmethyl)amino)piperidin-1-yl)pyrrolidin-2-one | Acetylcholinesterase (AChE) | -18.057 | researchgate.net |

| Donepezil (Reference) | Acetylcholinesterase (AChE) | -17.257 | researchgate.net |

To further refine the predictions from molecular docking, binding free energy calculations are employed. Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) and Linear Interaction Energy (LIE) provide a more accurate estimation of the binding affinity between a ligand and a protein. rsc.orguni-duesseldorf.de These calculations consider the energies of the ligand and protein in both the bound and unbound states, as well as solvation effects. rsc.orguni-duesseldorf.de

MM-PBSA studies performed on pyrrolidin-2-one derivatives complexed with AChE have supported the findings from molecular docking, indicating that these compounds can form stable complexes with the enzyme. researchgate.net Similarly, for inhibitors of sirtuin 2 (Sirt2), the LIE approach has been used to calculate the van der Waals and electrostatic interaction energies for ligands in both water and when complexed with the protein, helping to determine their binding affinities. rsc.org The thermodynamic cycle for relative binding free energy calculations using the alchemical free energy perturbation (FEP) method is another powerful tool to compute the difference in binding free energies between two ligands. nih.gov

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. researchgate.net For pyrrolidine derivatives, these studies help to identify the key structural features that can be modified to enhance potency and selectivity. researchgate.netacs.org

The three-dimensional nature of the pyrrolidine ring, with its potential for multiple stereogenic centers, makes steric factors a critical determinant of biological activity. researchgate.net The non-planar, "puckered" conformation of the pyrrolidine ring allows for a greater exploration of three-dimensional space compared to its aromatic counterpart, pyrrole. researchgate.net

Computational studies have shown that the size and shape of substituents on the pyrrolidine ring can significantly impact binding affinity. acs.org For example, in a series of eticlopride-based dopamine (B1211576) D2/D3 receptor ligands, expanding the pyrrolidine ring or adding small N-alkyl groups was found to be detrimental to binding affinity. nih.gov Conversely, the introduction of a linker and a secondary pharmacophore improved affinities. nih.gov In the case of N-arylalkyl diazoanilides, steric effects of N-alkyl groups play a significant role in the diastereoselectivity of cyclization reactions to form 2-pyrrolidinones. acs.org

The development of endothelin receptor antagonists also highlights the importance of steric factors. A series of N-substituted trans,trans-2-(4-methoxyphenyl)-4-(1,3-benzodioxol-5-yl)pyrrolidine-3-carboxylic acids showed that compounds with bulky N,N-dibutylacetamide substituents had significantly improved activity. acs.org

The spatial orientation of substituents on the pyrrolidine ring is crucial for determining the biological profile of a drug candidate due to the specific binding modes required by enantioselective proteins. researchgate.net The stereochemistry of the pyrrolidine ring can lead to different stereoisomers with distinct biological activities. researchgate.netnih.gov

For instance, in the synthesis of 4-benzylpyrrolidine-3-carboxylic acid derivatives as peroxisome proliferator-activated receptor (PPAR) agonists, the cis-3R,4S-configured compounds were found to be potent dual agonists for PPARα and PPARγ. nih.gov This highlights how the specific spatial arrangement of substituents dictates the biological outcome. Similarly, studies on pyrrolidine derivatives as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) showed that the conformational restriction of a substituent by replacing it with an (S)-3-phenylpiperidine increased inhibitory potency. acs.org Furthermore, the combination of an (S)-3-phenylpiperidine with an (S)-3-hydroxypyrrolidine resulted in the most potent compound, demonstrating the importance of specific stereoisomers. acs.org

Computational analyses, such as those using NOESY spectra, can confirm the selective formation of specific diastereomers, such as the Z-diastereomers of methylenepyrrolidine derivatives, which is crucial for understanding their biological activity. rsc.org

Iv. Advanced Biological and Pharmacological Research on 3 4 Methoxybenzyl Pyrrolidine

In Vitro Biological Activity Profiling

A review of scientific literature did not yield specific in vitro studies on the inhibitory activity of 3-(4-Methoxybenzyl)pyrrolidine against Matrix Metalloproteinases (MMPs). While various other pyrrolidine (B122466) derivatives have been investigated as potential MMP inhibitors, research focusing on this specific compound is not publicly available. nih.govbiosciencetrends.com

There is no available scientific literature detailing in vitro studies of this compound as an inhibitor of Dihydrofolate Reductase (DHFR). Research on DHFR inhibitors has explored a wide range of chemical scaffolds, including some pyrrolidine-based compounds, but specific data on this compound has not been reported. nih.govwikipedia.org

Research into the antidiabetic potential of pyrrolidine derivatives has identified this compound as a noteworthy inhibitor of α-amylase and α-glucosidase, two key enzymes involved in carbohydrate digestion. nih.gov By slowing the breakdown of complex carbohydrates into absorbable glucose, inhibitors of these enzymes can help manage postprandial hyperglycemia. nih.govnih.gov

In a study evaluating a series of synthetic pyrrolidine compounds, the 4-methoxy analogue, corresponding to this compound, demonstrated significant inhibitory activity against both enzymes. nih.gov The inhibitory potency was quantified by determining the half-maximal inhibitory concentration (IC50), with the results benchmarked against the standard drugs acarbose and metformin. nih.gov

The compound showed notable inhibition with an IC50 value of 26.24 µg/mL against α-amylase and a more potent IC50 value of 18.04 µg/mL against α-glucosidase. nih.gov Structure-activity relationship (SAR) analyses from the study revealed that the position of the methoxy (B1213986) (-OCH3) group on the benzyl (B1604629) ring was crucial for its activity. The para-substituted isomer, this compound, was found to be the most active compound when compared to its ortho- and meta-substituted counterparts. nih.gov

Table 1: In Vitro Inhibitory Activity of this compound against α-Amylase and α-Glucosidase

| Enzyme | This compound IC50 (µg/mL) |

| α-Amylase | 26.24 |

| α-Glucosidase | 18.04 |

Data sourced from a study on pyrrolidine derivatives as enzyme inhibitors. nih.gov

Specific in vitro research on the inhibitory effects of this compound against Dipeptidyl Peptidase-IV (DPP-IV) is not available in the current scientific literature. DPP-IV inhibitors are a recognized class of therapeutic agents, but studies have not specifically reported on the activity of this particular compound. nih.govnih.govmdpi.com

A search of published scientific studies did not find any data regarding the in vitro inhibitory activity of this compound against acetylcholinesterase. While other novel pyrrolidine derivatives have been synthesized and evaluated for their potential as cholinesterase inhibitors, this compound has not been a specific subject of this research. researchgate.net

Receptor Antagonism/Agonism Studies

While direct studies on this compound are not prominent in the literature, the broader class of pyrrolidine derivatives has been investigated for activity at various receptors.

Chemokine Receptor CXCR4 Antagonism

The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, CXCL12, are crucial in cell trafficking and have been implicated in the pathology of cancer metastasis and inflammation. mdpi.com Consequently, CXCR4 has become a significant target for therapeutic antagonists. nih.gov Research in this area has explored various chemical scaffolds, though specific data for this compound is not available. Studies on related heterocyclic structures show that the pyrido[3,4-d]pyrimidine scaffold, for example, has been identified as a promising core for CXCR2 antagonists, a related chemokine receptor. nih.gov Peptide-based molecules, such as EPI-X4, have also been identified as naturally occurring CXCR4 antagonists. mdpi.com

Dopamine (B1211576) Receptor Agonism (D-1 and D-2)

Dopamine receptors, particularly the D1 and D2 subtypes, are critical targets in the central nervous system for treating conditions like Parkinson's disease and various psychiatric disorders. nih.gov The therapeutic strategy often involves modulating these receptors with agonists or antagonists. nih.govmdpi.com For instance, (-)-Stepholidine, a tetrahydroberberine alkaloid, functions as a D1-like receptor agonist and a D2-like receptor antagonist and has been shown to attenuate the reinforcing effects of certain drugs in preclinical studies. nih.gov While many dopamine agonists target D2/D3 receptors, there is growing interest in selective D1/D5 agonists to potentially reduce certain adverse effects. nih.gov Research into specific pyrrolidine-based compounds for D1/D2 agonism is an area of ongoing investigation, but specific findings for this compound have not been reported.

Orexin Receptor Antagonism

Orexin receptors (OX1 and OX2) are key regulators of sleep and arousal, making them attractive targets for the treatment of insomnia. nih.govnih.gov Antagonists of these receptors, particularly dual orexin receptor antagonists (DORAs), have been a major focus of pharmaceutical research. cegee.org The pyrrolidine scaffold has been explored in this context. For example, research into a series of orexin receptor antagonists utilized a pyrrolidin-2-one core, which was optimized to develop potent and selective orexin-2 receptor antagonists that promoted sleep in animal models. researchgate.net In another discovery program, chemists transitioned from a pyrrolidine scaffold to a morpholine scaffold to improve metabolic stability and selectivity, ultimately leading to potent OX1-selective antagonists. acs.org This indicates the utility of the pyrrolidine core in designing orexin receptor modulators, although specific antagonism data for this compound is not documented.

Cell-Based Assays

Antiproliferative and Cytotoxicity Studies

The pyrrolidine moiety is a common feature in many compounds investigated for anticancer activity. mdpi.com A variety of derivatives have demonstrated significant antiproliferative and cytotoxic effects against numerous human cancer cell lines.

For example, a series of 1-benzyl-pyrrolidine-3-ol analogues was synthesized and evaluated for cytotoxicity. Two lead compounds, 5j and 5p , showed selective cytotoxicity towards the human leukemia (HL-60) cell line and were found to induce apoptosis by targeting caspase-3. monash.edu Similarly, a study on novel 2-(het)arylpyrrolidine-1-carboxamides found that several compounds exhibited in vitro activity against M-Hela tumor cells that was superior to the reference drug tamoxifen, while showing lower toxicity towards normal Chang liver cells. mdpi.com Further research on 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives also identified compounds with notable anticancer activity against human A549 lung epithelial cells. mdpi.com

Below is a table summarizing the cytotoxic activity of selected pyrrolidine derivatives against various cancer cell lines.

| Compound Class | Specific Derivative(s) | Cell Line | Activity Metric | Result |

| 1-Benzyl-pyrrolidine-3-ol Analogues | Compound 5j | HL-60 (Leukemia) | % Cytotoxicity | ~75% at 10 µM |

| Compound 5p | HL-60 (Leukemia) | % Cytotoxicity | ~80% at 10 µM | |

| Compound 5j | MCF-7 (Breast) | % Cytotoxicity | ~45% at 10 µM | |

| Compound 5p | HCT-116 (Colon) | % Cytotoxicity | ~50% at 10 µM | |

| 2-(Het)arylpyrrolidine-1-carboxamides | Compound 6a | M-Hela (Cervical) | IC₅₀ | 14.1 µM |

| Compound 6b | M-Hela (Cervical) | IC₅₀ | 15.3 µM | |

| Tamoxifen (Reference) | M-Hela (Cervical) | IC₅₀ | 30.1 µM |

This table is generated from data on pyrrolidine derivatives, not this compound itself. Data sourced from multiple studies for illustrative purposes. mdpi.commonash.edu

Anti-biofilm Formation Assays

Bacterial biofilms contribute significantly to chronic infections and antibiotic resistance, making anti-biofilm agents a critical area of research. nih.gov The pyrrolidine scaffold is present in compounds that have been shown to inhibit biofilm formation and eradicate mature biofilms.

One study investigated a novel library of pyrrolidine-2,3-dione (B1313883) dimers and found them to have potent antimicrobial and anti-biofilm activity against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). nih.gov Another research effort focused on pyrrolidine-substituted derivatives of carbamic acid , which were effective at both inhibiting the growth of S. aureus biofilms and disrupting pre-formed, mature biofilms. researchgate.net Additionally, certain 2-(het)arylpyrrolidine-1-carboxamides containing a benzofuroxan moiety were found to effectively suppress the growth of bacterial biofilms. mdpi.com

The table below presents findings from studies on the anti-biofilm activity of various pyrrolidine derivatives.

| Compound Class | Bacterial Strain | Activity Metric | Concentration | Biofilm Reduction |

| Pyrrolidine-2,3-dione Dimer | S. aureus USA300 | MBEC | 16 µg/mL | Eradication |

| Pyrrolidine-substituted Carbamic Acid | S. aureus ATCC 29213 | Biofilm Inhibition | ≥ MIC | 80% |

| Pyrrolidine-substituted Carbamic Acid | S. aureus ATCC 29213 | Mature Biofilm Disruption | 2 x MBC | Effective Disruption |

| 2-(Het)arylpyrrolidine-1-carboxamide | P. aeruginosa PAO1 | Biofilm Inhibition | 100 µg/mL | > 50% |

This table is generated from data on pyrrolidine derivatives, not this compound itself. MBEC (Minimum Biofilm Eradication Concentration), MIC (Minimum Inhibitory Concentration), MBC (Minimum Bactericidal Concentration). Data sourced from multiple studies for illustrative purposes. mdpi.comnih.govresearchgate.net

Pharmacological Applications and Therapeutic Potential

The pyrrolidine ring is a versatile scaffold in medicinal chemistry, known for its presence in numerous compounds with significant biological activity in the central nervous system (CNS). Research into derivatives of this compound has explored their potential in addressing a range of complex neurological disorders. These investigations often focus on modifying the core structure to enhance affinity for specific biological targets, improve efficacy, and optimize pharmacokinetic profiles. The following sections detail the research findings concerning the therapeutic potential of this chemical family in various neurological conditions.

The foundational structure of this compound is related to compounds investigated for their impact on the central nervous system, including pathways that regulate mood and cognition. While direct studies on this specific molecule are not extensively documented in this context, the broader class of pyrrolidine derivatives has been a subject of interest. Research into related compounds often explores their interaction with neurotransmitter systems, such as the serotonergic and dopaminergic pathways, which are critical in the pathophysiology of mood disorders. Alterations in these systems are known to be associated with conditions like depression and can impact cognitive processes. The exploration of pyrrolidine-based compounds is part of a larger effort to identify novel molecules that can modulate these crucial neural circuits.

Research has identified significant neuroprotective properties in compounds structurally related to this compound. Neuroprotection is a key therapeutic strategy for a multitude of neurodegenerative diseases, aiming to preserve neuronal structure and function.

Notably, macamides such as N-(3-methoxybenzyl)oleamide (MAC 18:1) and N-(3-methoxybenzyl)linoleamide (MAC 18:2), which feature a methoxybenzyl moiety, have demonstrated protective effects in neurotoxic environments. nih.gov These compounds are recognized for their structural similarity to anandamide, an endocannabinoid involved in neuromodulatory systems. nih.gov Further studies on pyrrole-containing azomethine compounds have shown they can protect neuronal cells from oxidative stress by preserving glutathione (GSH) levels and reducing the production of malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov In in vitro models using SH-SY5Y neuroblastoma cells, certain pyrrole derivatives provided significant protection against neurotoxin-induced cell death. nih.gov

| Compound | Concentration (µM) | Protective Effect (%) | MDA Level Reduction (%) |

|---|---|---|---|

| Compound 9 | 10 | 52 | - |

| Compound 12 | 10 | 53 | - |

| Compound 14 | 10 | 51 | - |

| Compound 11 | - | - | 41 |

The pyrrolidine scaffold, particularly in the form of pyrrolidine-2,5-dione, is a well-established pharmacophore in the search for new anticonvulsant agents. nih.govmdpi.comsemanticscholar.orgmdpi.com Numerous derivatives have been synthesized and evaluated in preclinical models of epilepsy, demonstrating broad-spectrum activity.

These compounds are typically assessed in the maximal electroshock (MES) test, which models generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, a model for absence seizures. nih.gov A number of derivatives have shown potent activity in these screens. For instance, a series of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides demonstrated robust anticonvulsant effects. nih.gov Compound 14 from this series was particularly effective, not only in the MES and scPTZ tests but also in the 6 Hz model, which is used to identify drugs effective against therapy-resistant epilepsy. nih.gov The mechanism of action for some of these active compounds is believed to involve the inhibition of neuronal voltage-sensitive sodium and calcium channels. nih.govmdpi.com

| Compound | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | 6 Hz (32 mA) ED₅₀ (mg/kg) |

|---|---|---|---|

| Compound 14 | 49.6 | 67.4 | 31.3 |

| Compound 6 | 68.3 | >300 | 28.2 |

| Valproic Acid (Reference) | 252.74 | - | 130.64 |

The development of therapies for Alzheimer's disease often involves multi-target-directed ligands (MTDLs) designed to interact with several key components of the disease's pathology. The benzylpyrrolidine and related benzylpiperidine moieties are common structural motifs in the design of such agents, partly due to their presence in the approved drug donepezil. mdpi.comnih.gov

Research has focused on designing hybrid compounds that combine a benzylpiperidine or related fragment with other pharmacophores to simultaneously target cholinesterases (AChE and BuChE) and beta-amyloid (Aβ) aggregation. mdpi.com For example, derivatives linking a benzylpiperidine fragment to a 1,2,4-oxadiazole core have been shown to inhibit AChE and activate the Nrf2 pathway, which helps mitigate oxidative stress and inflammation. mdpi.com Similarly, coumarin derivatives bearing an N-benzyl triazole moiety have been investigated for their ability to inhibit BuChE and reduce Aβ aggregation, with some compounds showing more potent anti-aggregation activity than donepezil. frontiersin.org These findings highlight the utility of the benzyl group, a key feature of this compound, in designing molecules that can address the multifaceted nature of Alzheimer's pathology.

The therapeutic potential of compounds related to this compound extends to mood and anxiety disorders. A study on 3-((4-methoxyphenyl)selanyl)-2-phenylbenzofuran (SeBZF3), which contains a 4-methoxyphenyl group, demonstrated significant anxiolytic-like effects in mice. nih.gov The activity of this compound was linked to the serotonergic system, as its effects were blocked by an inhibitor of serotonin synthesis. nih.gov The compound was also found to inhibit monoamine oxidase A (MAO-A), an enzyme that degrades neurotransmitters like serotonin, further supporting a serotonergic mechanism of action. nih.gov

Furthermore, research into semi-synthetic derivatives of xylopic acid has revealed both antidepressant and anxiolytic-like properties. nih.gov The mechanisms for these effects were found to be mediated through the GABAergic and serotonergic systems. nih.gov In other studies, novel fused pyrrolo nih.govsemanticscholar.orgbenzodiazepines have been synthesized and shown to possess anticonvulsant, sedative, and anxiolytic activities, with a mechanism proposed to be similar to that of diazepam, acting via benzodiazepine receptors. mdpi.com These lines of research underscore the potential of developing pyrrolidine-based structures into effective treatments for depression and anxiety.

Anticancer and Antitumor Activities

The quest for novel and more effective anticancer agents has led researchers to explore a wide array of synthetic compounds. Derivatives of this compound have emerged as a promising class of molecules with potential antitumor properties. Studies have focused on synthesizing and evaluating the in vitro anticancer activity of various pyrrolidone derivatives.

One area of investigation involves the synthesis of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives, which share a structural relationship with the core compound of interest. These derivatives have been assessed for their ability to inhibit the viability of human A549 pulmonary epithelial cells. mdpi.comktu.eduscilit.comresearchgate.netdntb.gov.ualsmu.lt The incorporation of specific heterocyclic rings, such as 1,3,4-oxadiazolethione and 4-aminotriazolethione, into the molecular structure has been shown to significantly enhance anticancer activity against this lung cancer cell line. mdpi.comktu.eduresearchgate.net In some cases, the anticancer activity of these azole derivatives surpassed that of the established anticancer drug cytarabine. mdpi.comktu.eduresearchgate.net

Further research into novel pyrrolidine chalcone derivatives has also demonstrated potential against human breast cancer cell lines, specifically MCF-7 and MDA-MB-468. jocpr.comresearchgate.net These findings underscore the importance of the pyrrolidine scaffold as a template for the design of new anticancer agents. The antitumor potential of these compounds is often evaluated using the MTT assay, which measures the metabolic activity of cells and thus their viability. mdpi.comktu.eduscilit.comresearchgate.net

| Cancer Cell Line | Compound/Derivative Class | Observed Effect | Reference |

|---|---|---|---|

| A549 (Lung) | 5-Oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives with 1,3,4-oxadiazolethione and 4-aminotriazolethione rings | Enhanced anticancer activity, reducing cell viability to 28.0% and 29.6% respectively. mdpi.comktu.eduresearchgate.net | mdpi.comktu.eduresearchgate.net |

| A549 (Lung) | Azole derivatives of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid | Significantly higher anticancer activity than cytarabine. mdpi.comktu.eduresearchgate.net | mdpi.comktu.eduresearchgate.net |

| MCF-7 (Breast) | Pyrrolidine chalcone derivatives (e.g., 3IP) | IC50 value of 25-30 μg against the cell line. jocpr.com | jocpr.com |

| MDA-MB-468 (Breast) | Pyrrolidine chalcone derivatives (e.g., 3FP) | IC50 value of 25 μg against the cell line. jocpr.com | jocpr.com |

Antimicrobial Properties

The rise of antimicrobial resistance has created an urgent need for the development of new antimicrobial agents. Pyrrolidine derivatives, including those related to this compound, have been investigated for their potential to combat various microbial pathogens.

Research has demonstrated that synthetic compounds with an active pyrrolidine scaffold exhibit promising antibacterial properties against both Gram-positive and Gram-negative bacteria. nih.gov A review of patent literature highlights the ongoing interest in pyrrolidine derivatives as a source of novel antibacterial agents. nih.gov

Specific studies on chiral 3,4-disubstituted pyrrolidine derivatives have shown their ability to inhibit the growth of standard as well as methicillin-resistant strains of Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). researchgate.net Furthermore, novel pyrrolidine chalcone derivatives have demonstrated activity against Staphylococcus aureus and E. faecalis, with some compounds showing a Minimum Inhibitory Concentration (MIC) of 0.025μg/ml. jocpr.com Thiazole-based pyrrolidine derivatives have also been synthesized and evaluated, with some compounds showing selective inhibition of Gram-positive bacteria. biointerfaceresearch.com

| Bacterial Strain | Compound/Derivative Class | Observed Effect (MIC) | Reference |

|---|---|---|---|

| Staphylococcus aureus (including MRSA) | Chiral 3,4-disubstituted pyrrolidines | Inhibition of growth. researchgate.net | researchgate.net |

| Escherichia coli | Chiral 3,4-disubstituted pyrrolidines | Inhibition of growth. researchgate.net | researchgate.net |

| Staphylococcus aureus | Pyrrolidine chalcone derivatives (3BP, 3CP, 3DP) | 0.025 μg/ml. jocpr.com | jocpr.com |

| E. faecalis | Pyrrolidine chalcone derivatives (3AP, 3IP) | 0.025 μg/ml. jocpr.com | jocpr.com |

| Gram-positive bacteria | Thiazole-based pyrrolidine derivatives | Selective inhibition. biointerfaceresearch.com | biointerfaceresearch.com |

In addition to antibacterial properties, pyrrolidine derivatives have been explored for their antifungal potential. Metal complexes of pyrrolidone thiosemicarbazone have been tested against fungal species such as Aspergillus niger and Candida albicans, demonstrating significant antifungal activities. nih.gov The research in this area suggests that the pyrrolidine scaffold can be a valuable component in the design of new antifungal agents.

The search for effective antiviral therapies is a continuous effort in medicinal chemistry. Research into 1-heteroaryl-2-alkoxyphenyl analogs, which can include a pyrrolidine moiety, has identified compounds with inhibitory activity against SARS-CoV-2 replication. mdpi.com One such derivative, 5-(2-((1-phenethylpyrrolidin-3-yl)oxy)phenyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole, showed an EC50 value of 4.7 µM. mdpi.com These findings indicate that the pyrrolidine ring system can be a component of molecules with potential antiviral applications.

Anti-inflammatory and Analgesic Properties

Inflammation and pain are common symptoms of many diseases, and the development of new anti-inflammatory and analgesic drugs is a key area of pharmaceutical research. Pyrrolidine derivatives have shown promise in this domain.

Studies have demonstrated that certain pyrrolidine derivatives possess both anti-inflammatory and analgesic effects. nih.govresearchgate.net The synthesis of novel pyrrolidine derivatives and their subsequent in silico and in vivo evaluation has identified compounds with significant activity. For instance, some newly synthesized compounds exhibited high anti-inflammatory and analgesic effects in laboratory animals. nih.govresearchgate.net The mechanism of action for these effects is often linked to the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key mediators of inflammation and pain. nih.govresearchgate.net

In one study, a pivalate-based Michael product containing a pyrrolidine ring was synthesized and evaluated for its in vitro inhibitory potential against COX-1, COX-2, and 5-LOX. mdpi.com The compound showed IC50 values of 314, 130, and 105 μg/mL, respectively. mdpi.com In vivo studies using a carrageenan-induced edema model also demonstrated a significant reduction in inflammation. mdpi.com

| Activity | Compound/Derivative Class | Key Findings | Reference |

|---|---|---|---|

| Anti-inflammatory | Newly synthesized pyrrolidine derivatives (e.g., A-1) | Exhibited the highest anti-inflammatory effects in vivo. nih.govresearchgate.net | nih.govresearchgate.net |

| Analgesic | Newly synthesized pyrrolidine derivatives (e.g., A-4) | Exhibited the highest analgesic effects in vivo. nih.govresearchgate.net | nih.govresearchgate.net |

| COX Inhibition | Pivalate-based Michael product with a pyrrolidine ring | IC50 values of 314 μg/mL (COX-1), 130 μg/mL (COX-2), and 105 μg/mL (5-LOX). mdpi.com | mdpi.com |

| Anti-inflammatory | Pivalate-based Michael product with a pyrrolidine ring | Significant reduction in edema in a carrageenan-induced model. mdpi.com | mdpi.com |

Antidiabetic and Anti-hyperglycemic Effects

The global prevalence of diabetes necessitates the discovery of new therapeutic agents. Research into pyrrolidine derivatives has extended to their potential as antidiabetic agents. A study on novel pyrrolidine sulfonamide derivatives identified them as dipeptidyl peptidase-IV (DPP-IV) inhibitors. nih.gov DPP-IV is a key enzyme in glucose metabolism, and its inhibition is a validated strategy for the treatment of type 2 diabetes. The synthesized compounds exhibited in vitro antidiabetic effects, with one derivative containing a 4-trifluorophenyl substitution showing the best inhibition with an IC50 value of 11.32 ± 1.59 μM. nih.gov

While direct studies on this compound itself for antidiabetic effects are not widely reported, the findings for related pyrrolidine derivatives suggest that this chemical scaffold is a promising starting point for the design of new anti-hyperglycemic agents.

Antiparasitic and Anthelmintic Activities

The pyrrolidine scaffold is a core component of numerous compounds investigated for their potential to combat parasitic and helminthic infections. Research into various pyrrolidine derivatives has revealed promising activity against a range of parasites.

General Findings for Pyrrolidine Derivatives:

Anthelmintic Potential: Studies on pyrrolidine-oxadiazoles have identified them as potential new anthelmintic drug candidates. These compounds have shown activity against parasitic roundworms like Haemonchus contortus. The specific stereochemistry of the pyrrolidine ring can be crucial for activity, with some studies indicating that only one enantiomer of a compound exhibits the desired inhibitory effects on nematode motility and development.

Broad-Spectrum Antiparasitic Activity: The pyrrolidine core is a versatile pharmacophore, and its derivatives have been explored for activity against various parasites, including those responsible for malaria and leishmaniasis. For instance, certain 3,4,5-trimethoxyphenyl derivatives have been identified as potent agents against malaria, leishmaniasis, and trypanosomiasis mdpi.com.

Although no specific studies have reported the antiparasitic or anthelmintic activity of this compound, the established activity of other pyrrolidine-based compounds suggests that it could be a candidate for future screening and investigation in this therapeutic area. The presence of the methoxybenzyl group may influence its lipophilicity and interaction with biological targets within parasites.

Antioxidant Activities

Antioxidant Properties of Related Compounds:

Pyrrolidine Derivatives: Some pyrrolidine derivatives have been shown to possess antioxidant activity. For example, certain polysubstituted 3-hydroxy-3-pyrroline-2-ones have been identified as promising radical scavengers in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay nih.gov.

Methoxyphenyl Compounds: The methoxy group on a phenyl ring is known to influence the antioxidant capacity of a molecule. Studies on various methoxyphenol derivatives have demonstrated their ability to scavenge free radicals researchgate.net. The position and number of methoxy groups can significantly impact the antioxidant activity.

The combination of a pyrrolidine ring and a methoxybenzyl group in this compound suggests a potential for antioxidant activity. The electron-donating nature of the methoxy group could contribute to the stabilization of radical species. However, without direct experimental data from assays such as the DPPH or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, the antioxidant capacity of this compound remains speculative.

Applications in Neuroscience Research (Neurotransmitter Systems)

The pyrrolidine ring is a key structural feature in many compounds that are active in the central nervous system (CNS). These compounds often interact with neurotransmitter systems, particularly the monoamine transporters.

Role of Pyrrolidine Scaffolds in Neurotransmitter Modulation:

Dopamine Transporter Interaction: A significant body of research has focused on pyrrolidine-containing synthetic cathinones, which are known to be potent inhibitors of the dopamine transporter (DAT). This inhibition leads to increased levels of dopamine in the synaptic cleft, resulting in psychostimulant effects. The affinity for DAT and other monoamine transporters (serotonin and norepinephrine transporters) is a key determinant of the pharmacological profile of these compounds.

Dopaminergic Agonist Activity: Certain 3-phenylpyrrolidine derivatives have been synthesized and evaluated for their dopaminergic agonist activity. For example, 3-(3,4-dihydroxyphenyl)-1-n-propylpyrrolidine has been shown to produce behavioral and biochemical effects characteristic of central dopaminergic stimulation nih.gov.

Given the structural similarities to known neuroactive compounds, this compound is a plausible candidate for investigation in neuroscience research. Its potential to interact with dopamine, serotonin, or norepinephrine transporters could lead to applications in understanding and potentially treating various neurological and psychiatric disorders. The methoxy substitution on the benzyl ring would likely modulate its binding affinity and selectivity for different transporter proteins nih.gov.

Preclinical Evaluation and Lead Compound Development

The preclinical evaluation of a compound is a critical step in the drug discovery process, providing essential data on its efficacy, safety, and metabolic fate. While comprehensive preclinical data for this compound is not extensively documented, research on closely related pyrrolidine derivatives provides insights into its potential as a lead compound.

Efficacy and Safety Assessment

The efficacy of a drug candidate is its ability to produce a desired therapeutic effect, while safety assessment evaluates its potential for adverse effects. For pyrrolidine derivatives, these assessments are conducted across various therapeutic areas.

A notable example is a study on a series of pyrrolidine-based CXCR4 antagonists, where a specific compound, designated as compound 46 , which shares the core pyrrolidine structure, demonstrated significant efficacy in a cancer metastasis model in mice nih.gov. In this study, compound 46 exhibited potent binding affinity to the CXCR4 receptor and inhibited CXCL12-induced cellular signaling nih.gov. Furthermore, it showed an excellent in vitro safety profile, with low inhibition of the hERG channel and minimal interaction with CYP isozymes, which are important for drug metabolism nih.gov.